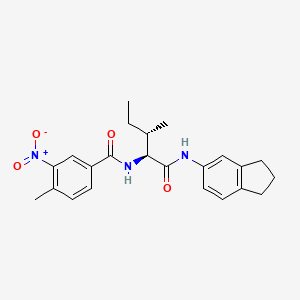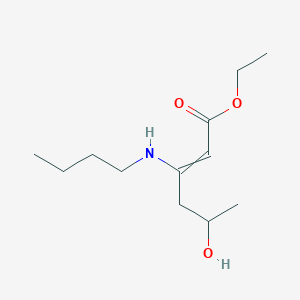![molecular formula C12H11NO B12589296 2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one CAS No. 646029-32-5](/img/structure/B12589296.png)
2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes both pyridine and isoindole moieties, making it a valuable scaffold in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one typically involves cyclization reactions. One common method is the condensation of 2-amino-nicotinonitriles with carbonyl compounds under basic conditions, often using a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and microwave irradiation to enhance the reaction rate and yield . Another approach involves the Mannich reaction, where 6-amino-1,3-dimethyluracil is condensed with Mannich bases to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to scale up the process. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis by Lewis acids.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The pathways involved can include inhibition of DNA synthesis, disruption of cell signaling, or interference with metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and applications.
Dihydropyrido[2,3-d]pyrimidine: Known for its antiviral and antiparasitic activities.
Uniqueness
2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing compounds with specific biological activities and material properties.
Propiedades
Número CAS |
646029-32-5 |
|---|---|
Fórmula molecular |
C12H11NO |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
3,6-dihydro-2H-pyrido[2,1-a]isoindol-4-one |
InChI |
InChI=1S/C12H11NO/c14-12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12/h1-2,4-6H,3,7-8H2 |
Clave InChI |
MOIVPSYITNRCER-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N2CC3=CC=CC=C3C2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12589234.png)

![4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid](/img/structure/B12589245.png)


![Acetamide,N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589253.png)
![1-Nitrospiro[2.2]pentane](/img/structure/B12589255.png)


![5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12589267.png)

![4,4'-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol](/img/structure/B12589287.png)
![3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12589292.png)
